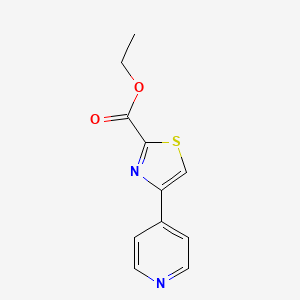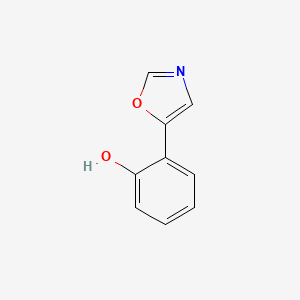
2-(オキサゾール-5-イル)フェノール
概要
説明
2-(Oxazol-5-yl)phenol is a heterocyclic compound that features an oxazole ring fused to a phenol group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
科学的研究の応用
2-(Oxazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
Target of Action
2-(Oxazol-5-yl)phenol is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . Oxazole derivatives have been shown to interact with a variety of biological targets, including various enzymes and receptors
Mode of Action
The mode of action of 2-(Oxazol-5-yl)phenol is likely to involve non-covalent interactions with its biological targets, as is common with oxazole derivatives . These interactions can lead to changes in the function of the target molecules, thereby exerting a biological effect.
Biochemical Pathways
Oxazole derivatives have been found to affect a variety of biochemical pathways, leading to a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that 2-(oxazol-5-yl)phenol could have multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-(Oxazol-5-yl)phenol could potentially be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other molecules could affect the compound’s interactions with its targets and its overall biological activity . .
生化学分析
Biochemical Properties
2-(Oxazol-5-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, often through non-covalent interactions such as hydrogen bonding and π-π stacking. For instance, oxazole derivatives, including 2-(Oxazol-5-yl)phenol, have been shown to bind to enzymes like tyrosine kinases and cyclooxygenases, inhibiting their activity and thereby modulating signaling pathways . Additionally, this compound can interact with receptors and ion channels, influencing cellular responses.
Cellular Effects
2-(Oxazol-5-yl)phenol exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives, including 2-(Oxazol-5-yl)phenol, have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Furthermore, this compound can modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines and enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-(Oxazol-5-yl)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition and subsequent disruption of downstream signaling pathways . Additionally, 2-(Oxazol-5-yl)phenol can interact with DNA and RNA, affecting transcription and translation processes, which ultimately alters gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Oxazol-5-yl)phenol have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under physiological conditions, maintaining its activity over extended periods . Its degradation products and their potential impact on cellular function are still under investigation. Long-term studies have indicated that 2-(Oxazol-5-yl)phenol can sustain its biological activity, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(Oxazol-5-yl)phenol vary with different dosages in animal models. At lower doses, this compound has demonstrated therapeutic benefits, such as anti-inflammatory and anticancer effects . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
2-(Oxazol-5-yl)phenol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . The metabolic flux and levels of metabolites can be influenced by the presence of 2-(Oxazol-5-yl)phenol, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Oxazol-5-yl)phenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
2-(Oxazol-5-yl)phenol exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these organelles can modulate its interactions with biomolecules and influence cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazol-5-yl)phenol typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction is carried out at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for 2-(Oxazol-5-yl)phenol are not extensively documented. the general approach involves the use of flow chemistry techniques to ensure efficient and scalable synthesis. The use of packed reactors containing commercial manganese dioxide allows for the continuous production of oxazoles under controlled conditions .
化学反応の分析
Types of Reactions
2-(Oxazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Chromic acid or manganese dioxide can be used as oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of para-benzoquinone.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated phenol derivatives.
類似化合物との比較
Similar Compounds
Oxazole: A simpler structure with only the oxazole ring.
Isoxazole: Contains an oxygen and nitrogen atom at different positions compared to oxazole.
Benzoxazole: Features a benzene ring fused to an oxazole ring.
Uniqueness
2-(Oxazol-5-yl)phenol is unique due to the presence of both the oxazole and phenol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
特性
IUPAC Name |
2-(1,3-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-10-6-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNIWSVPXBPDDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315086 | |
| Record name | 2-(5-Oxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391927-03-0 | |
| Record name | 2-(5-Oxazolyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391927-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Oxazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
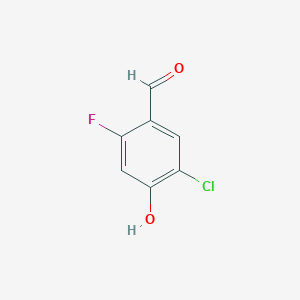

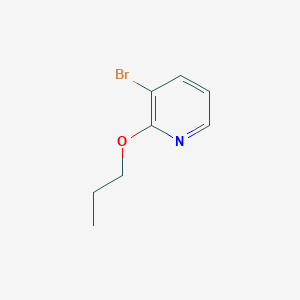
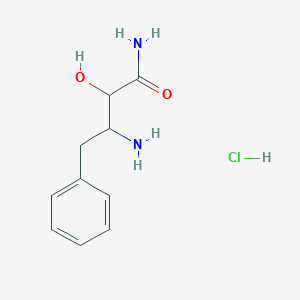
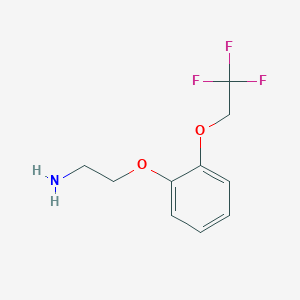
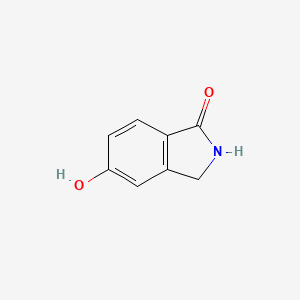


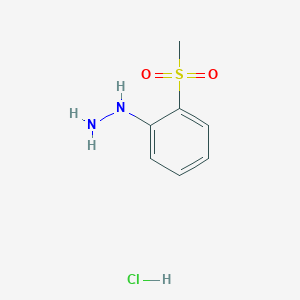
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1358723.png)

![1-Oxa-7-azaspiro[4.5]decane](/img/structure/B1358730.png)
![N''-[4-(Benzyloxy)phenyl]guanidine](/img/structure/B1358731.png)
